molecular formula C21H26N4O3S B2634644 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897461-93-7

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No. B2634644
CAS RN: 897461-93-7
M. Wt: 414.52
InChI Key: OYEPFNWKOAMZKP-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, ethyl 2-aminothiazole-4-acetate was treated with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide. The key intermediate 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide was prepared by the reaction of hydrazine hydrate with the previous compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone to form ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide, followed by the reaction of this compound with hydrazine hydrate to form 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide .

Scientific Research Applications

Anticancer Activity

This compound has been used in the design and synthesis of new imidazo[2,1-b]thiazole-based chalcone derivatives, which have been tested for their anticancer activities . The cytotoxic ability of the compounds was tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). One of the compounds, 3j, showed significant cytotoxic activity on the cancer cells .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells. Flow cytometry analysis showed that treatment with compound 3j resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Molecular Docking Studies

In silico molecular docking approaches have been carried out to confirm the experimental observations and investigate the efficacy of the compound . The interactions of the compound on DNA dodecamer and caspase-3 were investigated by molecular docking studies .

Antibacterial Activity

Some derivatives of the compound have shown antibacterial activity. For example, 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce) showed activity against Klebsiella at low micromolar concentration .

Antifungal Activity

The compound has also shown antifungal activity. Specifically, 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Cf) was found to be the most potent antifungal active derivative against C. albicans .

Synthesis of New Derivatives

The compound has been used as a starting material for the synthesis of new derivatives under microwave activation . These derivatives have shown various biological activities, expanding the potential applications of the compound .

Future Directions

The future directions for research on this compound could include further investigation of its biological properties, optimization of its synthesis process, and exploration of its potential applications in medicine, particularly in the treatment of cancer .

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-28-18-5-3-16(4-6-18)19-14-25-17(15-29-21(25)23-19)13-20(26)22-7-8-24-9-11-27-12-10-24/h3-6,14-15H,2,7-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPFNWKOAMZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide

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